![molecular formula C10H10N2O2 B12818534 2-(1H-Benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B12818534.png)
2-(1H-Benzo[d]imidazol-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Benzo[d]imidazol-6-yl)propanoic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a benzimidazole ring attached to a propanoic acid moiety, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Benzo[d]imidazol-6-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carboxylic acid derivatives in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and purification steps like recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Benzo[d]imidazol-6-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under various conditions
Major Products: The major products formed from these reactions include N-oxides, dihydrobenzimidazoles, and various substituted benzimidazole derivatives .
Scientific Research Applications
2-(1H-Benzo[d]imidazol-6-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1H-Benzimidazole: A simpler structure with similar biological activities.
2-(1H-Benzimidazol-2-yl)acetic acid: Another benzimidazole derivative with different substituents.
2-(1H-Benzimidazol-5-yl)propanoic acid: A positional isomer with distinct properties
Uniqueness: 2-(1H-Benzo[d]imidazol-6-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(3H-benzimidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6(10(13)14)7-2-3-8-9(4-7)12-5-11-8/h2-6H,1H3,(H,11,12)(H,13,14) |
InChI Key |
NQNLBJJOKNPSGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


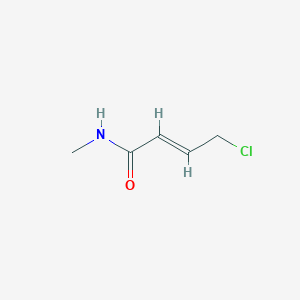
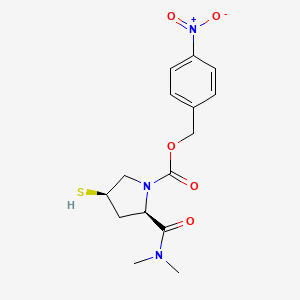
![1-(4-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B12818475.png)

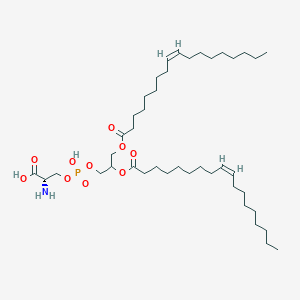
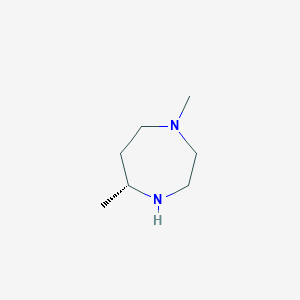

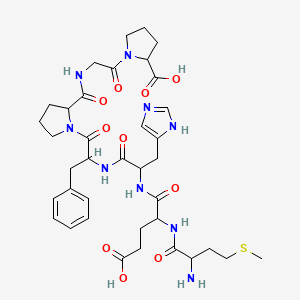
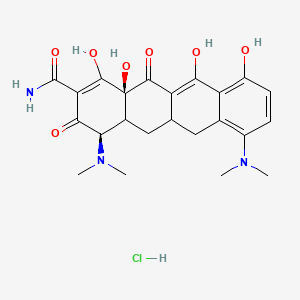
![(R)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12818518.png)
![(E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B12818523.png)


![3,3-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}azetidine](/img/structure/B12818535.png)
